1,1-Dimethyl-2-phenylguanidine hydroiodide
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,1-Dimethyl-2-phenylguanidine hydroiodide is C9H14IN3 . The average mass is 291.132 Da and the monoisotopic mass is 291.023224 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.13 g/mol. For more detailed physical and chemical properties, you may need to refer to specific databases or resources .Scientific Research Applications
Synthesis and Structural Analysis
1,1-Dimethyl-2-phenylguanidine hydroiodide is involved in the synthesis of various chemical compounds. For example, it plays a role in the formation of iodine inclusion compounds, such as in the study by Megen, Jablonka, and Reiss (2014), where 2,2-dimethylpropane-1,3-diamine reacted with hydroiodic acid and iodine to form new polyiodides (Megen, Jablonka, & Reiss, 2014). These compounds are characterized using spectroscopic methods and powder diffraction, emphasizing the compound's utility in creating novel structures and analyzing their properties.
Role in Heterocyclic Synthesis
This compound is also significant in heterocyclic synthesis. For instance, Fadda et al. (2012) utilized similar compounds in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives (Fadda, Etman, El-Seidy, & Elattar, 2012). These derivatives have potential applications in various fields, including pharmaceuticals and material science.
Antimicrobial Activity
Research by Reddy et al. (2009) demonstrated the synthesis of compounds using dimethylguanidine as a catalyst, which showed higher antimicrobial activity than standard compounds (Reddy, Reddy, Reddy, Kumar, Reddy, & Reddy, 2009). This highlights the potential application of this compound in developing new antimicrobial agents.
Applications in Polymer Science
In the field of polymer science, Liu et al. (2014) developed a strategy for synthesizing guanidinium-functionalized polymers with improved stability (Liu, Li, Dai, Wang, Jin, & Bai, 2014). The use of this compound in this context could be critical for enhancing the properties of polymers, particularly for applications in membrane technology and material engineering.
Applications in Organic Chemistry
In organic chemistry, the compound is used for synthesizing various organic complexes. As demonstrated by Kawahata et al. (2005), o-phenylenebis(N,N'-dimethyl-N,N'-ethylene)guanidine, a derivative of this compound, was used as a hydrogen acceptor in forming crystalline complexes (Kawahata, Yamaguchi, & Ishikawa, 2005). This research exemplifies its utility in creating novel organic structures and studying their properties.
properties
IUPAC Name |
1,1-dimethyl-2-phenylguanidine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.HI/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYVMYXLICMVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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